

Application Notes & Protocols for Functionalized Pyrimidine Carboxylates in Agrochemicals

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Compound of Interest

Compound Name:	<i>Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate</i>
CAS No.:	34750-23-7
Cat. No.:	B1603864

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Introduction: The Pyrimidine Carboxylate Scaffold - A Privileged Structure in Modern Agriculture

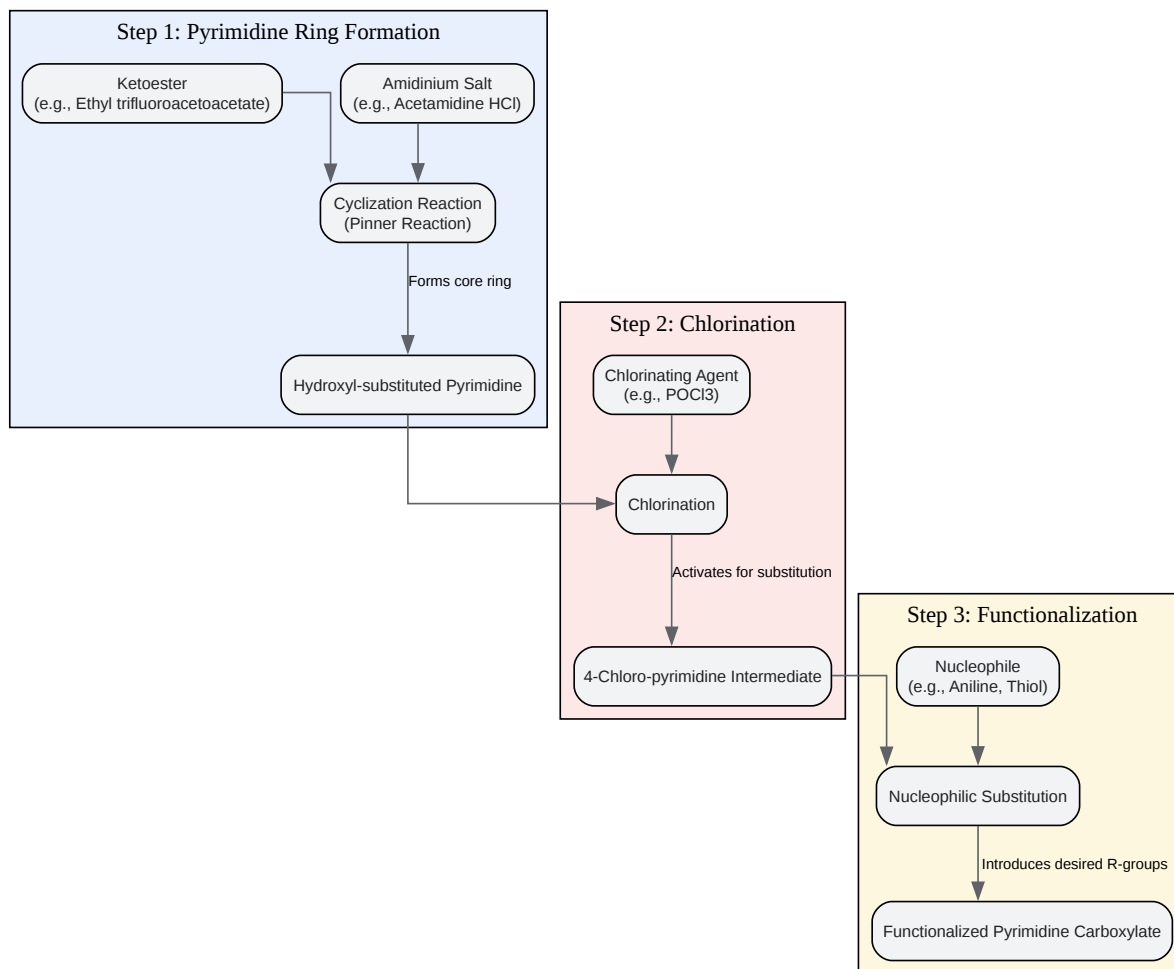
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of modern agrochemical discovery.^{[1][2]} Its unique electronic properties and structural stability make it an ideal scaffold for developing potent and selective herbicides, fungicides, and insecticides.^{[3][4]} When functionalized with a carboxylate group or its ester derivatives, the pyrimidine core's biological activity can be precisely modulated, leading to the development of highly effective crop protection agents.^{[5][6]} These compounds have achieved significant commercial success, demonstrating broad-spectrum activity against a wide range of agricultural pests.^{[1][7]} This guide provides an in-depth exploration of the synthesis, mechanisms of action, and practical applications of functionalized pyrimidine carboxylates, offering detailed protocols for researchers in the field.

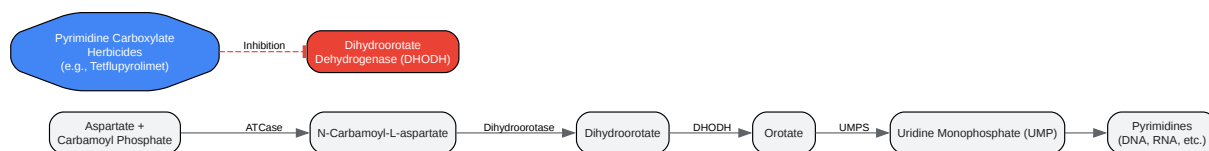
Core Synthetic Strategies: Building the Pyrimidine Framework

The versatility of the pyrimidine scaffold stems from well-established and adaptable synthetic methodologies. The most common approach for constructing the core pyrimidine ring is the Pinner reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidinium salt.^[1] This method is highly efficient for creating the foundational heterocyclic structure.

A frequently used strategy involves synthesizing a key intermediate, such as a 4-chloro-pyrimidine, which can then be further functionalized through nucleophilic substitution reactions to introduce diverse chemical moieties and fine-tune biological activity.^{[6][7]}

Workflow for Synthesis of a Key 4-Chloro-pyrimidine Intermediate





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Caption: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway.

Structure-Activity Relationship (SAR) for Herbicides

The specific functional groups attached to the pyrimidine ring are critical for herbicidal activity. While complex, some general trends have been identified.

Position	Favorable Substituents for Herbicidal Activity	Rationale
C2	Varies; often part of a larger fused ring system or substituted amine.	Dictates binding affinity to the target enzyme.
C4	Aryl or heteroaryl groups, often with halogen substitutions.	Key for interaction within the enzyme's active site.
C5	Carboxylate or ester group.	Essential for molecular recognition and can influence solubility and transport.
C6	Amino groups or heterocyclic rings.	Can enhance selectivity and overall efficacy. [8]

Protocol 1: Evaluation of Herbicidal Activity and DHODH Mechanism Confirmation

This protocol is designed to assess the herbicidal potency of a test compound and confirm if its mechanism of action involves the inhibition of the pyrimidine biosynthesis pathway. [9][10]

Objective: To determine the IC50 of a test compound on a model plant (e.g., *Arabidopsis thaliana*) and to perform a nutrient rescue assay.

Materials:

- Test compound (dissolved in DMSO)
- *Arabidopsis thaliana* (Col-0) seeds
- Murashige and Skoog (MS) agar medium
- Sterile petri dishes
- Uridine monophosphate (UMP) and orotate for rescue experiment
- Growth chamber with controlled light and temperature
- Image analysis software for root length measurement

Procedure:

- IC50 Determination: a. Prepare MS agar plates containing a serial dilution of the test compound (e.g., 1 nM to 10 μ M). Include a DMSO-only control plate. b. Sterilize and stratify *A. thaliana* seeds. c. Aseptically place 10-15 seeds on each plate. d. Seal the plates and place them vertically in a growth chamber (e.g., 22°C, 16h light/8h dark cycle). e. After 7-10 days, photograph the plates and measure the primary root length of the seedlings using image analysis software. f. Calculate the concentration of the test compound that inhibits root growth by 50% (IC50) compared to the DMSO control. [11]
- Nutrient Rescue Assay: a. Prepare MS agar plates containing the test compound at a concentration of approximately 5x its IC50. b. Create three sets of these plates: i. Test Compound Only (Control) ii. Test Compound + UMP (e.g., 30 μ M) iii. Test Compound + Orotate (e.g., 30 μ M) [9] c. Plate seeds as described above and incubate. d. After 7-10 days, measure primary root length.

Expected Results & Interpretation:

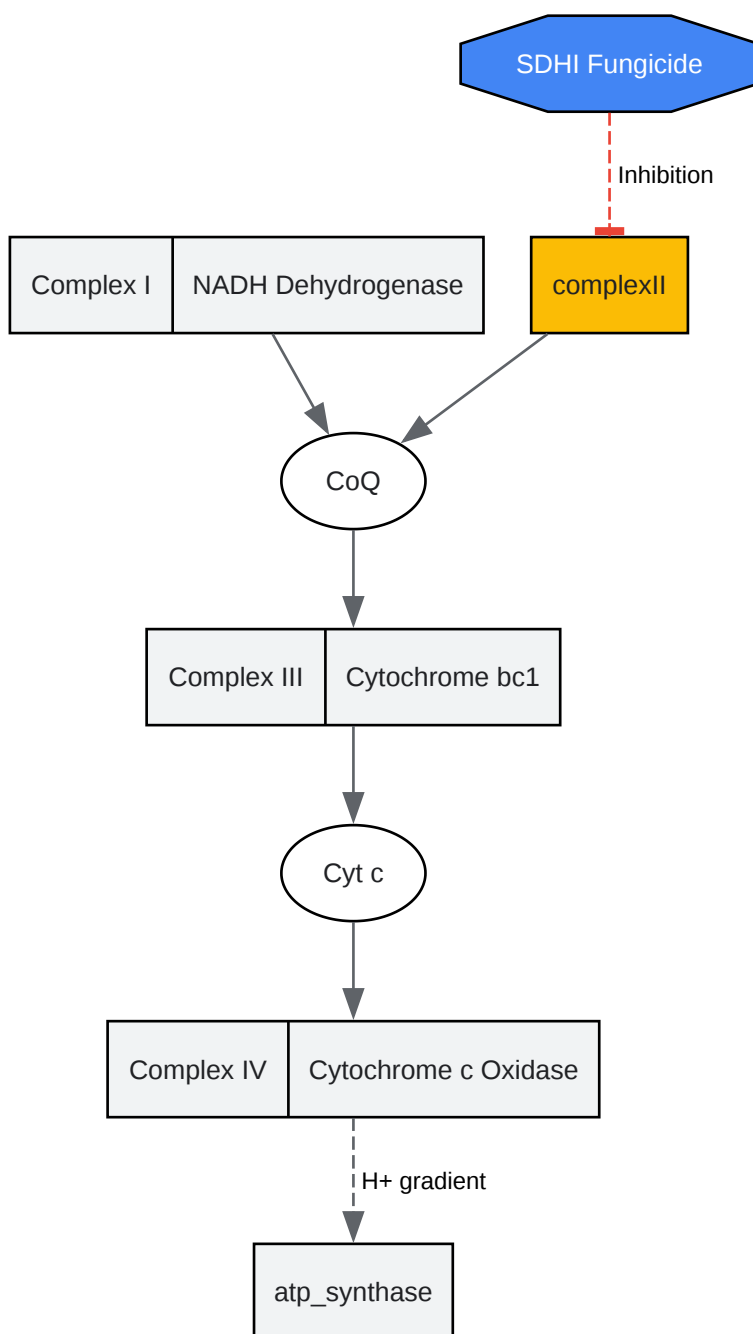
- A dose-dependent inhibition of root growth will be observed in the IC50 assay.
- In the rescue assay, if the test compound is a DHODH inhibitor, seedlings on plates supplemented with UMP or orotate will show significantly restored root growth compared to the control plate. [9] This "rescue" confirms that the compound's herbicidal effect is due to the disruption of pyrimidine biosynthesis, as the plant can utilize the exogenously supplied downstream products.

Application II: Fungicidal Pyrimidine Derivatives

Pyrimidine derivatives, particularly anilinopyrimidines, are highly effective fungicides used to control a range of devastating plant pathogens like *Botrytis cinerea* (gray mold). [7][12]

Mechanism of Action: Targeting Fungal Metabolism

- Succinate Dehydrogenase Inhibition (SDHI): Many modern fungicides, including some with pyrimidine-like scaffolds, function as SDHIs. [13][14] They bind to the succinate dehydrogenase (Complex II) enzyme in the mitochondrial electron transport chain, blocking cellular respiration and halting ATP production, which is fatal to the fungus. [14]
- Methionine Biosynthesis Inhibition: Anilinopyrimidine fungicides like cyprodinil and pyrimethanil are known to inhibit the biosynthesis of methionine. [12] This disruption of a critical amino acid synthesis pathway is thought to interfere with the secretion of hydrolytic enzymes that fungi use to infect plant tissues.



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Caption: SDHI fungicides block the mitochondrial respiratory chain.

Structure-Activity Relationship (SAR) for Fungicides

The fungicidal potency of pyrimidine derivatives is highly dependent on their substitution patterns.

Position	Favorable Substituents for Fungicidal Activity	Rationale
C2	Amino groups, often substituted with alkyl or aryl rings.	Crucial for binding to the target enzyme; a primary site for modification. [1]
C4	Phenyl, methyl, or ether substituents. [1]A trifluoromethyl group (-CF ₃) can also enhance activity. [12]	Influences the overall conformation and electronic properties of the molecule.
C5	Halogens (F, Cl) or flexible alkyl chains. [1]	Can improve membrane permeability and metabolic stability.
C6	Methyl or ether substituents. [1]	Fine-tunes the molecule's fit within the active site.

Protocol 2: In Vitro Antifungal Efficacy Assessment (MIC Determination)

This protocol, adapted from CLSI standards, determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit fungal growth. [10] Objective: To quantify the intrinsic antifungal activity of a test compound against a panel of pathogenic fungi.

Materials:

- Test compound (dissolved in DMSO)
- Fungal isolates (e.g., *Botrytis cinerea*, *Aspergillus fumigatus*)
- RPMI-1640 liquid medium
- Sterile 96-well flat-bottom microtiter plates
- Spectrophotometer or plate reader
- Sterile saline for spore suspension

- Incubator

Procedure:

- Inoculum Preparation: Grow the fungal isolate on a suitable agar medium (e.g., PDA). Harvest spores/conidia and suspend them in sterile saline. Adjust the suspension to a final concentration of $0.5\text{--}2.5 \times 10^5$ CFU/mL.
- Plate Preparation: a. Add 100 μL of RPMI-1640 medium to all wells of a 96-well plate. b. Add 100 μL of the test compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate. c. The final well in each row should contain no compound (growth control). Also include a sterile control (medium only).
- Inoculation: Add 100 μL of the prepared fungal inoculum to each well (except the sterile control).
- Incubation: Seal the plate and incubate at an appropriate temperature (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the control wells.
- MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible fungal growth. This can be determined visually or by reading the optical density (OD) at 600 nm.

Interpretation:

- A lower MIC value indicates higher antifungal potency.
- Comparing the MIC values of novel compounds to commercial fungicides (e.g., cyprodinil, pyrimethanil) provides a benchmark for their activity. [12] Some novel compounds have shown higher activity than these controls. [12]

Application III: Insecticidal Pyrimidine Derivatives

The pyrimidine scaffold is also a valuable template for discovering new insecticides, offering potential for novel modes of action to combat insecticide resistance. [3][15]

Structure-Activity Relationship (SAR) for Insecticides

Key structural features have been identified that enhance insecticidal activity against pests like mosquitoes (*Aedes aegypti*). [1][15]

Position	Favorable Substituents for Insecticidal Activity	Rationale
C2	Methyl and amide substitutions. [1]	Important for target interaction.
C4	Trifluoromethyl (-CF ₃), difluoromethyl (-CHF ₂), or trifluoromethoxy (-OCH ₂ CF ₃) groups. [1]	These electron-withdrawing groups significantly enhance insecticidal potency.
C5	Halogen atoms (Cl, Br). [1]	Increases lipophilicity, aiding penetration of the insect cuticle.

| C6 | Often substituted with aryl or heteroaryl groups containing a urea pharmacophore. [15]
Can confer specificity and improve binding to the target receptor. |

Quantitative Efficacy Data

The development of novel pyrimidine-based insecticides has yielded compounds with promising activity.

Compound ID	Target Pest	Efficacy Metric	Result	Reference
Compound 4d	<i>Aedes aegypti</i>	% Mortality	70% at 2 µg/mL	[15]
Compound 3b	<i>Phytophthora infestans</i>	% Inhibition	36.4%	[7]
Compound 5k	<i>Ralstonia solanacearum</i>	EC50	2.23 µg/mL	[16]
Compound III-3	<i>Botrytis cinerea</i>	In vivo Activity	Higher than pyrimethanil	[12]

Protocol 3: Larvicidal Bioassay for Mosquito Control Agents

This protocol assesses the efficacy of test compounds against mosquito larvae, a critical stage for vector control. [15] Objective: To determine the lethal concentration (e.g., LC50) of a pyrimidine derivative against *Aedes aegypti* larvae.

Materials:

- Test compound (dissolved in ethanol or DMSO)
- *Aedes aegypti* third or early fourth-instar larvae
- Deionized or non-chlorinated water
- Small beakers or cups (e.g., 100 mL)
- Pipettes
- Small amount of larval food (e.g., fish food powder)

Procedure:

- **Test Solution Preparation:** Prepare stock solutions of the test compound. Create serial dilutions in the test beakers to achieve the desired final concentrations (e.g., 0.1 to 10 $\mu\text{g/mL}$) in a final volume of 50 mL of water. Include a solvent-only control.
- **Larvae Introduction:** Carefully transfer 20-25 larvae into each beaker.
- **Incubation:** Add a minimal amount of larval food to each beaker. Keep the beakers at room temperature (25-28°C) away from direct sunlight.
- **Mortality Assessment:** After 24 and 48 hours, count the number of dead larvae in each beaker. Larvae are considered dead if they are immobile and do not respond to gentle prodding.
- **Data Analysis:** Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Use probit analysis to determine the

LC50 value.

Interpretation:

- A low LC50 value indicates high larvicidal potency.
- This assay provides crucial data for identifying lead compounds for the development of new mosquito control agents, which is vital for managing diseases like dengue and yellow fever. [\[15\]](#)

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